

Synthesis and Formulation of Triflumizole: An In-depth Technical Guide

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Compound of Interest

Compound Name: Triflumizole

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This technical guide provides a comprehensive overview of the synthesis and formulation of **Triflumizole**, a broad-spectrum imidazole fungicide. The document details the chemical synthesis pathway, experimental protocols for its preparation, and common formulation strategies, including emulsifiable concentrates and wettable powders. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.

Introduction to Triflumizole

Triflumizole, with the IUPAC name (E)-4-chloro- α,α,α -trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine, is a systemic fungicide with both protective and curative action.[1] It is widely used in agriculture to control a variety of fungal diseases, such as powdery mildew and scab, on fruits and vegetables.[2] Its primary mode of action is the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes.[3] Specifically, **Triflumizole** is a sterol demethylation inhibitor (DMI), targeting the lanosterol 14 α -demethylase enzyme.[2]

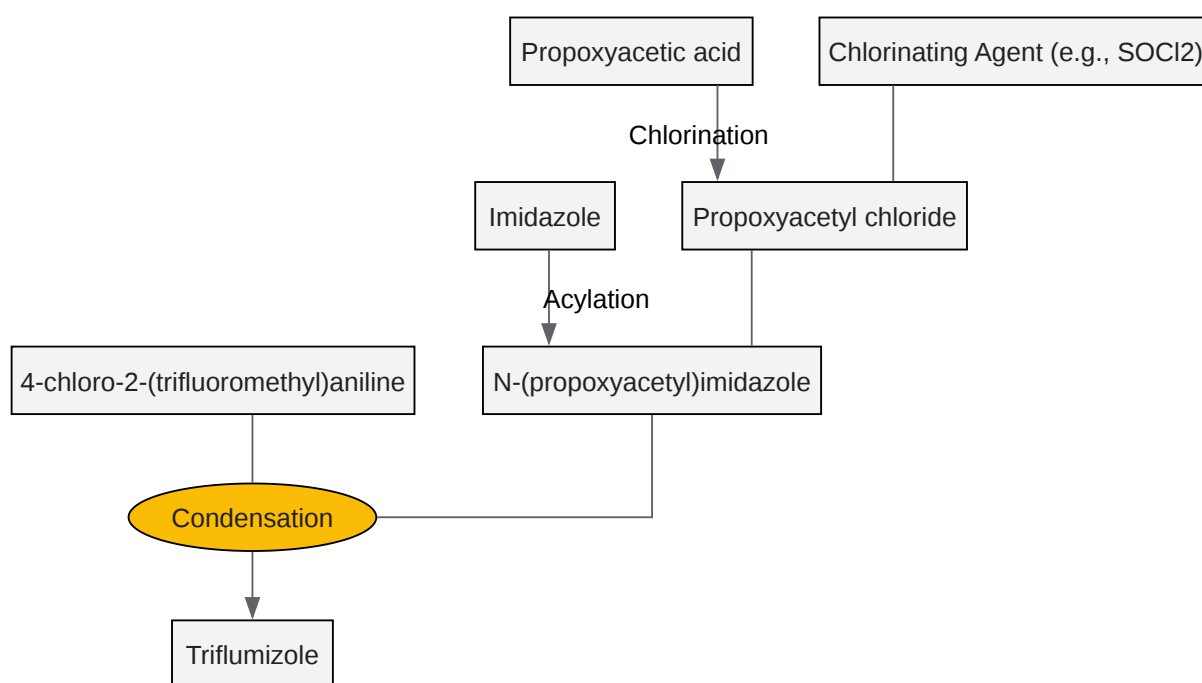
Synthesis of Triflumizole

The industrial synthesis of **Triflumizole** involves the condensation of a trifluoromethyl-substituted aniline derivative with an imidazole-containing acetyl group.[1][2] The key starting materials are 4-chloro-2-(trifluoromethyl)aniline and N-(propoxyacetyl)imidazole.[2] The overall

reaction is a formal condensation, leading to the formation of the carboxamide linkage characteristic of **Triflumizole**.^[2]

Synthesis Pathway

The synthesis of **Triflumizole** can be represented by the following logical workflow, starting from the key precursors.



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Caption: Logical workflow for the synthesis of **Triflumizole**.

Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of **Triflumizole**, based on the known chemical transformations.

Step 1: Synthesis of N-(propoxyacetyl)imidazole

- To a stirred solution of imidazole in a suitable aprotic solvent (e.g., tetrahydrofuran), add a base (e.g., triethylamine) and cool the mixture in an ice bath.
- Slowly add propoxyacetyl chloride (prepared from propoxyacetic acid and a chlorinating agent like thionyl chloride) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
- Filter the reaction mixture to remove any precipitated salts.
- Remove the solvent under reduced pressure to yield crude N-(propoxyacetyl)imidazole, which can be purified by column chromatography or used directly in the next step.

Step 2: Condensation to form **Triflumizole**

- Dissolve 4-chloro-2-(trifluoromethyl)aniline and N-(propoxyacetyl)imidazole in a high-boiling point aprotic solvent (e.g., toluene or xylene).
- Add a catalytic amount of a suitable acid or a dehydrating agent to promote the condensation reaction.
- Heat the mixture to reflux and monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture and wash with an aqueous solution to remove any unreacted starting materials and byproducts.
- Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
- The crude **Triflumizole** can be purified by recrystallization from a suitable solvent system to yield a crystalline solid.

Quantitative Data for Synthesis

While specific industrial yields are proprietary, the following table presents plausible quantitative data for a laboratory-scale synthesis.

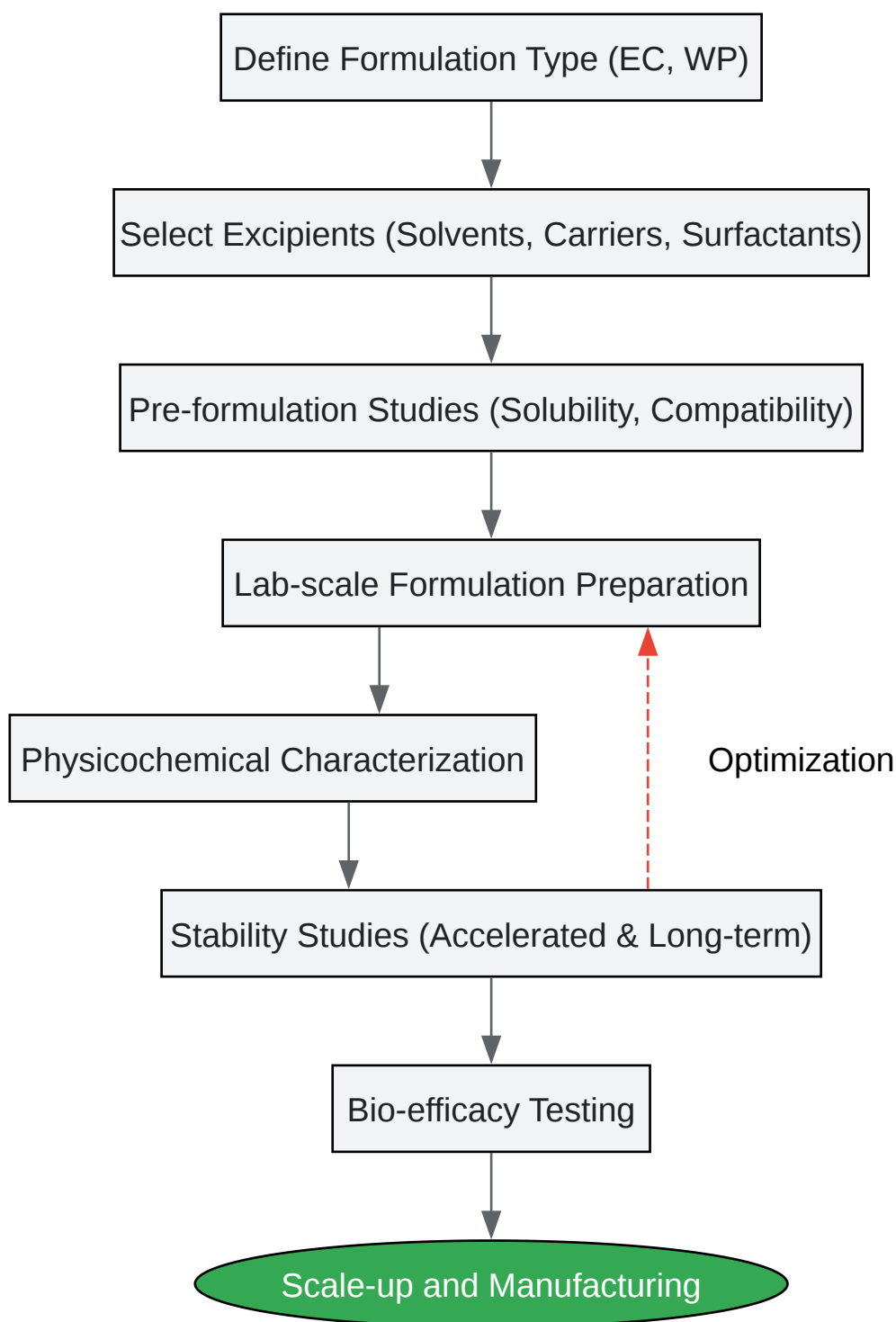
Parameter	Value
Purity of Starting Materials	
4-chloro-2-(trifluoromethyl)aniline	>98%
N-(propoxyacetyl)imidazole	>95%
Reaction Conditions	
Condensation Temperature	Reflux in Toluene (~110 °C)
Reaction Time	4-8 hours
Product Characteristics	
Theoretical Yield	Based on stoichiometry
Actual Yield	75-85%
Purity (by HPLC)	>98%

Formulation of Triflumizole

Triflumizole is typically formulated as an Emulsifiable Concentrate (EC) or a Wettable Powder (WP) for agricultural use.^{[1][4]} The choice of formulation depends on the target crop, application method, and desired stability.

Formulation Development Workflow

The development of a stable and effective **Triflumizole** formulation follows a structured workflow.



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Caption: General workflow for **Triflumizole** formulation development.

Emulsifiable Concentrate (EC) Formulation

An EC formulation is a liquid homogeneous preparation to be applied as an emulsion after dilution with water.

3.2.1. Experimental Protocol for a 15% EC Formulation

- In a suitable mixing vessel, dissolve 150 g of technical grade **Triflumizole** (>95% purity) in a mixture of aromatic hydrocarbon solvent (e.g., Solvesso™ 100) and a polar co-solvent (e.g., N-methyl-2-pyrrolidone) to a final volume of 1 liter.
- Add a blend of anionic and non-ionic emulsifiers (e.g., a combination of calcium dodecylbenzenesulfonate and ethoxylated castor oil) at a concentration of 5-10% (w/v).
- Stir the mixture until a clear, homogeneous solution is obtained.
- Filter the resulting concentrate to remove any undissolved particles.

Wettable Powder (WP) Formulation

A WP formulation is a powder preparation to be applied as a suspension after dispersion in water.

3.3.1. Experimental Protocol for a 30% WP Formulation

- Thoroughly blend 300 g of technical grade **Triflumizole** with an inert carrier (e.g., kaolin or silica).
- Add a wetting agent (e.g., sodium lauryl sulfate) at 1-2% (w/w) and a dispersing agent (e.g., a lignosulfonate) at 2-5% (w/w).
- The mixture is then finely milled using an air-jet or hammer mill to achieve the desired particle size distribution.
- A stabilizer may also be incorporated to improve the shelf-life of the formulation.

Quantitative Data for Formulations

The following tables summarize key quantitative data for typical **Triflumizole** formulations.

Table 1: Physicochemical Properties of **Triflumizole** Formulations

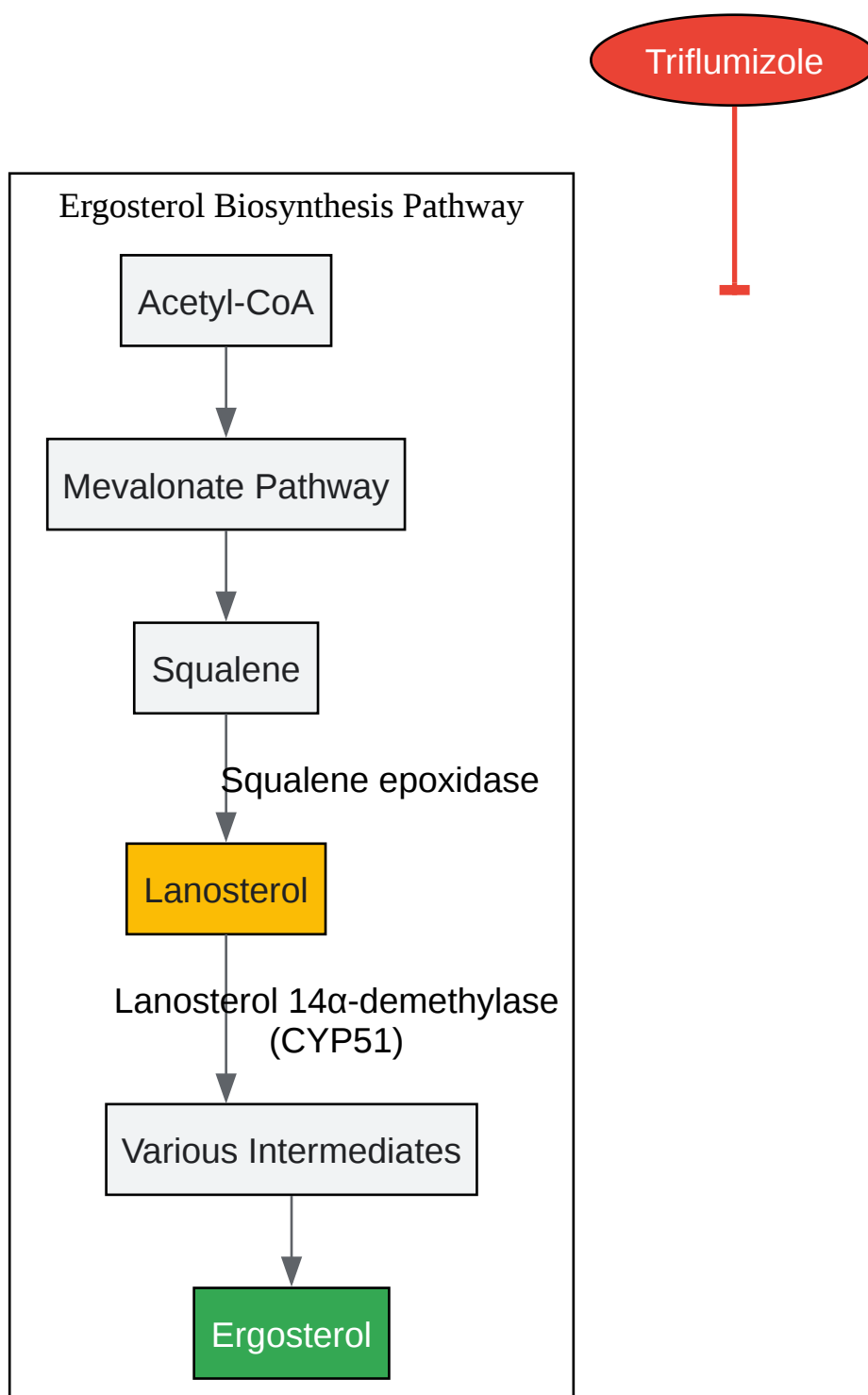
Property	15% Emulsifiable Concentrate	30% Wettable Powder
Appearance	Clear, yellowish liquid	Fine, off-white powder
Active Ingredient Content	150 g/L \pm 5%	30% w/w \pm 5%
pH (1% in water)	5.0 - 7.0	6.0 - 8.0
Emulsion Stability (15% EC)	Stable for at least 2 hours	N/A
Wettability (30% WP)	< 1 minute	N/A
Suspensibility (30% WP)	> 80%	N/A

Table 2: Stability Data for **Triflumizole** 15% EC Formulation

Condition	Storage Period	Degradation of Triflumizole (%)
Accelerated Storage (54°C)	14 days	< 5%
Ambient Temperature	2 years	< 10%

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triflumizole's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of the fungal cell membrane. It specifically inhibits the enzyme lanosterol 14 α -demethylase, which is a cytochrome P450 enzyme. This inhibition leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane.



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Caption: Inhibition of the ergosterol biosynthesis pathway by **Triflumizole**.

Conclusion

This technical guide has provided a detailed overview of the synthesis and formulation of the fungicide **Triflumizole**. The synthesis is achieved through the condensation of key precursors, and the resulting active ingredient is typically formulated as an emulsifiable concentrate or a wettable powder for agricultural applications. Understanding the intricacies of its synthesis, formulation, and mechanism of action is crucial for the development of effective and stable fungicidal products. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of agrochemical development.

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